Cas no 2229491-94-3 (4-(4-bromopentyl)morpholine)

4-(4-Bromopentyl)morpholine is a brominated morpholine derivative with applications in organic synthesis and pharmaceutical intermediate preparation. Its key structural features include a morpholine ring linked to a bromopentyl chain, offering reactivity at both the bromine and nitrogen sites. This compound is particularly useful in nucleophilic substitution reactions, where the bromine serves as a leaving group for further functionalization. The morpholine moiety enhances solubility in polar solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable building block for the synthesis of complex molecules, including bioactive compounds and specialty chemicals.
4-(4-bromopentyl)morpholine structure
4-(4-bromopentyl)morpholine structure
Product Name:4-(4-bromopentyl)morpholine
CAS No:2229491-94-3
MF:C9H18BrNO
MW:236.149322032928
CID:6010003
PubChem ID:165651237
Update Time:2025-08-03

4-(4-bromopentyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-bromopentyl)morpholine
    • 2229491-94-3
    • EN300-1920618
    • Inchi: 1S/C9H18BrNO/c1-9(10)3-2-4-11-5-7-12-8-6-11/h9H,2-8H2,1H3
    • InChI Key: PJXQRDHDHHATKH-UHFFFAOYSA-N
    • SMILES: BrC(C)CCCN1CCOCC1

Computed Properties

  • Exact Mass: 235.05718g/mol
  • Monoisotopic Mass: 235.05718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 12.5Ų

4-(4-bromopentyl)morpholine Pricemore >>

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Additional information on 4-(4-bromopentyl)morpholine

4-(4-Bromopentyl)morpholine (CAS No. 2229491-94-3): A Versatile Chemical Intermediate for Modern Applications

4-(4-Bromopentyl)morpholine (CAS No. 2229491-94-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This brominated morpholine derivative serves as a crucial building block in synthetic chemistry, particularly in the development of novel drug candidates and functional materials. With its unique molecular structure combining a morpholine ring and a brominated alkyl chain, this compound offers exceptional versatility for chemical modifications and molecular design.

The growing interest in 4-(4-bromopentyl)morpholine synthesis aligns with current trends in precision medicine and targeted drug delivery systems. Researchers are particularly interested in how this compound's chemical properties can be leveraged to create more effective pharmaceutical formulations. The bromine substituent at the pentyl position provides an excellent handle for further cross-coupling reactions, making it valuable in palladium-catalyzed transformations commonly used in drug discovery.

From a material science perspective, 4-(4-bromopentyl)morpholine applications extend to the development of advanced polymers and functional surfaces. The compound's ability to introduce both polar (morpholine) and non-polar (alkyl) characteristics makes it particularly useful for creating amphiphilic materials with tailored properties. Recent studies have explored its potential in smart coatings and responsive materials that adapt to environmental stimuli.

The safety profile of 4-(4-bromopentyl)morpholine has been carefully evaluated to meet industry standards. While not classified as hazardous under normal handling conditions, proper laboratory safety protocols should always be followed when working with this chemical. The compound's stability characteristics and storage requirements make it suitable for standard research environments without requiring specialized containment.

Market analysis indicates growing demand for high-purity 4-(4-bromopentyl)morpholine, particularly from the pharmaceutical intermediates sector. Manufacturers are responding by developing improved synthetic routes to 4-(4-bromopentyl)morpholine that offer better yields and reduced environmental impact. The current price trends for 4-(4-bromopentyl)morpholine reflect its increasing importance in specialty chemical applications.

Recent innovations in green chemistry approaches have led to more sustainable methods for producing 4-(4-bromopentyl)morpholine derivatives. Researchers are particularly excited about potential applications in bioconjugation chemistry and prodrug development, where the compound's unique structure could enable new therapeutic strategies. These developments align with current industry focus on sustainable chemical synthesis and atom-efficient processes.

The analytical characterization of 4-(4-bromopentyl)morpholine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications. The availability of certified reference materials has become increasingly important for quality control in industrial applications.

Looking ahead, the future of 4-(4-bromopentyl)morpholine research appears promising, with potential breakthroughs in medicinal chemistry and material engineering. As synthetic methodologies continue to advance, we can expect to see expanded applications of this versatile compound in cutting-edge technologies. The compound's unique combination of chemical functionality and structural flexibility positions it as a valuable tool for innovation across multiple scientific disciplines.

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